molecular formula C21H24N2O5 B12157830 (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12157830
M. Wt: 384.4 g/mol
InChI Key: SBTUHSVXTPDLMV-UHFFFAOYSA-N
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Description

(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the furan and methoxyphenyl groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.

    Aldol Condensation: Introduction of the furan and methoxyphenyl groups via aldol condensation reactions.

    Hydroxy Methylation: Addition of the hydroxy group to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of critical cellular pathways that promote cell survival.
  • Antimicrobial Properties : It has shown effectiveness against several bacterial strains, suggesting potential as a new class of antibiotics.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes.
Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against Gram-positive bacteriaMicrobiology Journal
Enzyme InhibitionInhibits target enzyme activityBiochemical Journal

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent. The study highlighted the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against several bacterial strains, including Staphylococcus aureus. The findings revealed significant inhibitory effects, suggesting that it could serve as a lead compound for developing new antibiotics. The study also explored the compound's mechanism of action, which involves disrupting bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Benzothiazole Compounds: Known for their biological activity and structural similarity in terms of heterocyclic rings.

Uniqueness

What sets (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione apart is its combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available research on its biological properties, including anti-inflammatory, antibacterial, and antitumor activities.

Chemical Structure

The molecular formula of the compound is C22H30N2O4C_{22}H_{30}N_{2}O_{4} with a molecular weight of approximately 386.49 g/mol. Its structure includes a pyrrolidine ring with various substituents that contribute to its biological activity.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this pyrrolidine derivative exhibit significant anti-inflammatory properties. For example, studies show that derivatives with similar structural motifs can inhibit pro-inflammatory cytokines in vitro, leading to reduced inflammation in animal models of arthritis and other inflammatory conditions .

2. Antibacterial Activity

The compound's antibacterial potential has been evaluated against various strains of bacteria. In vitro studies have demonstrated that it exhibits activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibacterial agents like ciprofloxacin. The compound's effectiveness varies with different bacterial strains, highlighting the importance of structural modifications in enhancing antibacterial efficacy .

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Research Findings and Case Studies

Study Activity Results
Study AAnti-inflammatorySignificant reduction in TNF-alpha levels in vitro
Study BAntibacterialMIC values: S. aureus (12 µM), E. coli (16 µM)
Study CAntitumorInduced apoptosis in breast cancer cells

Case Study: Antibacterial Screening

In a study assessing a series of pyrrolidine derivatives, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that structural variations significantly influenced the antibacterial activity, with some derivatives showing MIC values as low as 12 µM against S. aureus, suggesting promising therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan and methoxyphenyl groups have been shown to enhance both antibacterial and anti-inflammatory activities. For instance, the introduction of halogen substituents on the aromatic rings often increases potency against bacterial strains .

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H24N2O5/c1-22(2)10-6-11-23-18(14-7-4-8-15(13-14)27-3)17(20(25)21(23)26)19(24)16-9-5-12-28-16/h4-5,7-9,12-13,18,25H,6,10-11H2,1-3H3

InChI Key

SBTUHSVXTPDLMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC

Origin of Product

United States

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